Ethyl 3-methyl-5-oxo-5-phenylvalerate

Description

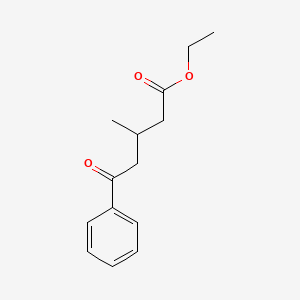

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-5-oxo-5-phenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-3-17-14(16)10-11(2)9-13(15)12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWFBAQVWOMRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503160 | |

| Record name | Ethyl 3-methyl-5-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73249-95-3 | |

| Record name | Ethyl 3-methyl-5-oxo-5-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 3 Methyl 5 Oxo 5 Phenylvalerate

Comprehensive Overview of Established Synthetic Routes

The synthesis of γ-keto esters like Ethyl 3-methyl-5-oxo-5-phenylvalerate can be achieved through several reliable and well-documented chemical transformations. These methods range from classical esterification reactions to more complex carbon-carbon bond-forming strategies and efficient one-pot multicomponent protocols.

Esterification-Based Approaches

One of the most fundamental routes to obtaining this compound is through the direct esterification of its corresponding carboxylic acid, 3-methyl-5-oxo-5-phenylvaleric acid. This approach, often catalyzed by a strong acid, involves the reaction of the carboxylic acid with ethanol (B145695).

The reaction, a classic example of Fischer-Speier esterification, is an equilibrium process. To drive the reaction towards the formation of the ethyl ester product, reaction conditions are typically optimized by using an excess of ethanol, which serves as both a reactant and the solvent, and by removing the water formed during the reaction. Enzymatic esterification processes, which can offer higher selectivity and milder reaction conditions, also present a viable, though less common, synthetic alternative. nih.govmedcraveonline.com

Table 1: Typical Conditions for Esterification-Based Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | 3-methyl-5-oxo-5-phenylvaleric acid, Ethanol | Formation of the target ester |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or HCl | To protonate the carbonyl oxygen, increasing electrophilicity |

| Temperature | Reflux | To increase the reaction rate |

| Workup | Neutralization, Extraction | To isolate the pure ester product |

Carbon-Carbon Bond Formation Strategies (e.g., Alkylation of β-Keto Esters)

The core structure of this compound is frequently assembled using powerful carbon-carbon bond formation reactions. Among the most effective are strategies involving the alkylation of β-keto esters, which are prized for their versatility in organic synthesis. nih.gov

A highly effective method is the Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In a plausible synthesis for the target molecule, the enolate of a β-keto ester, such as ethyl 2-methylacetoacetate (B1246266), can be used as the Michael donor. This nucleophile is reacted with a suitable Michael acceptor like vinyl phenyl ketone. The reaction is typically promoted by a base, which deprotonates the β-keto ester to form the reactive enolate. Following the conjugate addition, the resulting intermediate undergoes deacylation (removal of the acetyl group) to yield the final product, this compound.

Alternative C-C bond-forming strategies include Friedel-Crafts acylation, where benzene (B151609) or a derivative is acylated with a suitable derivative of 3-methylglutaric acid, such as its anhydride (B1165640) or acyl chloride, in the presence of a Lewis acid catalyst. This method directly forges the bond between the phenyl ring and the carbonyl carbon. orgsyn.orgnih.gov

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step, avoiding the need for isolating intermediates. derpharmachemica.comfrontiersin.org While a specific, documented MCR for this compound is not prevalent in the literature, a hypothetical protocol can be designed based on established MCR principles.

Such a reaction could potentially involve the one-pot condensation of three or more starting materials, for instance, benzaldehyde, a β-keto ester like ethyl acetoacetate (B1235776), and a methyl group donor, under conditions that facilitate a cascade of reactions. mdpi.com The elegance of MCRs lies in their ability to rapidly generate molecular complexity from simple precursors, significantly reducing synthesis time, resource consumption, and waste generation compared to traditional multi-step synthetic sequences. derpharmachemica.comnih.govwindows.net

Retrosynthetic Analysis and Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. By systematically breaking down the molecule into simpler, commercially available precursors, multiple potential synthetic pathways can be explored. nih.gov

Identification of Key Disconnection Points

For this compound, several logical disconnection points can be identified within its carbon skeleton. Each disconnection suggests a different synthetic strategy and set of starting materials.

Figure 1: Key Disconnection Points in this compound

Disconnection A (Ester C-O bond): This is the most straightforward disconnection, corresponding to an esterification reaction. It leads back to 3-methyl-5-oxo-5-phenylvaleric acid and ethanol.

Disconnection B (C2-C3 bond): This disconnection suggests an alkylation of an ester enolate. It would involve reacting the enolate of ethyl acetate (B1210297) with a suitable electrophile containing the remainder of the carbon skeleton.

Disconnection C (C3-C4 bond): This is a key disconnection that points towards a conjugate addition (Michael reaction). The synthons generated are an enolate of ethyl propionate (B1217596) (nucleophile) and benzalacetone (electrophile).

Disconnection D (Aryl C-C bond): This disconnection breaks the bond between the phenyl ring and the carbonyl group, suggesting a Friedel-Crafts acylation reaction between benzene and a derivative of 3-methylglutaric acid.

Exploration of Alternative Retrosynthetic Pathways

Based on the identified disconnection points, several distinct synthetic pathways can be devised.

Pathway I (via Michael Addition - from Disconnection C): This is one of the most strategically sound approaches. The forward synthesis involves the base-catalyzed Michael addition of the enolate derived from ethyl 2-methylacetoacetate to vinyl phenyl ketone. A subsequent deacetylation step would yield the target molecule. This pathway is attractive due to the reliability and high yields often associated with Michael additions.

Pathway II (via Friedel-Crafts Acylation - from Disconnection D): This pathway involves the acylation of benzene with a derivative of 3-methylglutaric acid, such as 3-methylglutaric anhydride, in the presence of a Lewis acid like aluminum chloride (AlCl₃). This reaction would form an isomeric mixture of keto-acids, which would then need to be esterified to give the final product. The primary challenge in this route is controlling the regioselectivity of the acylation.

Pathway III (via Esterification - from Disconnection A): This represents the final step in several other synthetic routes but can also be the primary strategy if the precursor carboxylic acid is readily available. The synthesis of 3-methyl-5-oxo-5-phenylvaleric acid itself would require a separate multi-step sequence, likely involving one of the C-C bond-forming strategies mentioned above.

Each of these pathways offers a unique set of advantages and challenges, providing the synthetic chemist with multiple options to consider based on factors like starting material availability, desired yield, and scalability.

Optimization of Synthetic Efficiency and Yield

To enhance the efficiency and yield of this compound synthesis, researchers have increasingly turned to process intensification techniques and advanced catalytic systems. These modern approaches aim to accelerate reaction rates, improve selectivity, and simplify purification processes.

Process intensification involves the development of innovative equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient processes. In the context of the Michael addition for synthesizing valerate (B167501) derivatives, microwave irradiation and ultrasound assistance have emerged as powerful tools.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and improve yields in the synthesis of chalcone (B49325) derivatives and related Michael adducts. globalresearchonline.netscholarsresearchlibrary.com The selective heating of polar molecules by microwaves can lead to faster and more efficient energy transfer compared to conventional heating. scholarsresearchlibrary.com For instance, in the synthesis of various chalcones, microwave-assisted methods have reduced reaction times from hours to minutes, with excellent yields. globalresearchonline.netscholarsresearchlibrary.com While specific data for this compound is not extensively documented, analogous reactions, such as the synthesis of 3-(3-oxoaryl)indole derivatives via microwave-assisted Michael addition, have been successfully performed under solvent-free conditions, highlighting the potential of this technology. unisi.it

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another effective process intensification strategy. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, accelerating reaction rates. scielo.org.za Ultrasound has been successfully employed in the Claisen-Schmidt condensation for chalcone synthesis, a precursor to the target molecule, significantly reducing reaction times and improving yields. scielo.org.zamdpi.com Furthermore, the Michael addition of various nucleophiles to chalcones has been efficiently carried out under ultrasonic irradiation. unisi.it For example, the reaction of chalcone derivatives with ethyl-substituted acetates under ultrasonic radiation has yielded high amounts of the desired products under mild conditions. unisi.it

The following interactive table summarizes typical improvements observed in analogous reactions, which can be extrapolated to the synthesis of this compound.

| Technique | Conventional Method (Time) | Intensified Method (Time) | Yield Improvement |

| Microwave | Hours | Minutes | Often Significant |

| Ultrasound | Hours | Minutes-Hours | Moderate to Significant |

The choice of catalyst is crucial for enhancing the conversion rate and selectivity of the Michael addition. Modern approaches favor the use of catalytic amounts of efficient and often recyclable catalysts over stoichiometric quantities of strong bases.

Heterogeneous Catalysis: The use of solid catalysts simplifies product purification and catalyst recovery, aligning with the principles of green chemistry. For the Michael addition of ethyl acetoacetate to chalcones, various solid bases have been investigated. For example, potassium carbonate (K2CO3) has been effectively used as a catalyst in solvent-free mechanochemical Michael reactions, leading to high chemoselectivity and quantitative yields in very short reaction times (20–40 minutes). oup.comresearchgate.net

Organocatalysis: Chiral organocatalysts have gained prominence for their ability to facilitate asymmetric Michael additions, leading to enantioenriched products. While the synthesis of racemic this compound is the primary focus here, the principles of organocatalysis are relevant for enhancing reaction efficiency. For instance, vicinal primary-diamine salts have been shown to catalyze the asymmetric Michael addition of pyrrolones to chalcones with good yields and high enantioselectivities. rsc.org These catalysts operate through the formation of reactive enamine or iminium ion intermediates, lowering the activation energy of the reaction.

The table below presents a comparative overview of different catalytic systems used in analogous Michael addition reactions.

| Catalyst Type | Example | Conditions | Key Advantages |

| Inorganic Base | K2CO3 | Solvent-free, mechanochemical | High yield, short reaction time, easy work-up |

| Organocatalyst | Vicinal primary-diamine salts | Organic solvent | High enantioselectivity, mild conditions |

| Lewis Acid | Calcium(II) triflate | Solvent-free | Activation of the Michael acceptor |

Application of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact. For the synthesis of this compound, several green chemistry principles can be applied.

Solvent-Free Reactions: A key principle of green chemistry is the reduction or elimination of solvent usage. As demonstrated in the mechanochemical Michael addition of ethyl acetoacetate to chalcones catalyzed by K2CO3, the reaction can proceed efficiently in the absence of a solvent. oup.comresearchgate.net This not only reduces waste but also simplifies the purification process. Similarly, microwave-assisted syntheses of chalcone derivatives have been successfully carried out under solvent-free conditions. unisi.itnih.gov

Use of Greener Solvents: When a solvent is necessary, the use of environmentally benign solvents is encouraged. For instance, in the synthesis of bis-chalcones, microwave-assisted reactions have been performed in a mixture of ethanol and water, which are considered greener alternatives to many traditional organic solvents. mdpi.com

Atom Economy and Waste Reduction: The Michael addition is an inherently atom-economical reaction, as it involves the addition of one molecule to another without the formation of byproducts. By optimizing reaction conditions through process intensification and the use of efficient catalysts, the formation of side products can be minimized, further improving the atom economy and reducing waste. proquest.com The use of catalytic rather than stoichiometric reagents is a cornerstone of this approach.

The application of these green chemistry principles not only leads to a more environmentally friendly synthesis but can also result in more efficient and cost-effective chemical processes.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Methyl 5 Oxo 5 Phenylvalerate

Oxidative Transformations

The presence of a ketone, an aromatic ring with an alkyl chain, and various aliphatic C-H bonds makes Ethyl 3-methyl-5-oxo-5-phenylvalerate susceptible to a range of oxidative reactions. The specific outcome of an oxidation reaction is highly dependent on the reagents and conditions employed.

Regioselective Oxidation of the Ketone Moiety

The ketone group is a primary site for oxidative transformation. A key reaction for ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl carbon to form an ester. wikipedia.orgorganic-chemistry.org This reaction is typically carried out using peroxyacids (like m-CPBA) or hydrogen peroxide with a Lewis acid. organic-chemistry.orgsigmaaldrich.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl. The general order of migration is tertiary alkyl > secondary alkyl ~ phenyl > primary alkyl > methyl. organic-chemistry.org

For this compound, the groups flanking the ketone are the phenethyl group (-CH₂CH₂Ph) and a substituted alkyl group (-CH(CH₃)CH₂COOEt). Both are primary alkyl groups at the point of attachment to the carbonyl. In such cases, a mixture of products can be expected, though subtle electronic and steric factors can influence the outcome.

Another potential transformation is the oxidative cleavage of the C-C bond adjacent to the carbonyl. Copper-catalyzed aerobic oxidation has been shown to convert various ketones into esters via C(CO)-C(alkyl) bond cleavage. acs.org This method offers a practical alternative for transforming ketones under mild, aerobic conditions.

Oxidation of Aromatic and Aliphatic Substructures

The phenethyl moiety of the molecule contains a benzylic position (-CH₂-Ph), which is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions, can cleave the alkyl chain at the benzylic position to yield benzoic acid. This reaction, however, typically requires at least one hydrogen atom on the benzylic carbon. The aliphatic methyl group and other methylene (B1212753) groups are generally more resistant to oxidation compared to the ketone or the benzylic position and would require more forcing conditions or specialized reagents to react.

Reductive Processes

The reduction of the carbonyl groups in this compound can be controlled to achieve either chemoselective reduction of the ketone or, under different conditions, reduction of both the ketone and the ester.

Chemoselective Reduction of the Keto Group

The ketone is generally more reactive towards nucleophilic reducing agents than the ester. This difference in reactivity allows for the chemoselective reduction of the keto group to a secondary alcohol, yielding Ethyl 3-methyl-5-hydroxy-5-phenylvalerate. Reagents such as sodium borohydride (B1222165) (NaBH₄) are often effective for this transformation. More specialized reagents like ammonia (B1221849) borane (B79455) in water have also been shown to selectively reduce α- and β-keto esters to their corresponding hydroxy esters. rsc.org However, studies on γ- and δ-keto esters suggest that chemoselectivity can sometimes be challenging, with some reagents leading to a mixture of the desired keto-alcohol and the fully reduced diol. jst.go.jp

Catalytic hydrogenation offers another powerful method for chemoselective reduction. Ruthenium complexes, in particular, have been developed for the asymmetric hydrogenation of γ-keto esters to the corresponding γ-hydroxy esters with high selectivity, leaving the ester group intact. nih.gov The selectivity can often be tuned by adjusting reaction conditions such as hydrogen pressure and the presence of additives. nih.gov

Enantioselective Reduction Strategies

The reduction of the prochiral ketone in this compound can be performed enantioselectively to produce a single enantiomer of the corresponding secondary alcohol. This is a highly valuable transformation in organic synthesis. Asymmetric hydrogenation using chiral transition metal catalysts is a premier method for achieving this.

Research on aromatic γ-keto esters has demonstrated that ruthenium catalysts bearing chiral phosphine (B1218219) ligands are highly effective. For instance, a novel DIPSkewphos/3-AMIQ-RuII complex has been used for the asymmetric hydrogenation of various aromatic γ-keto esters, affording the corresponding γ-hydroxy esters in high yields and with excellent enantioselectivity (97-99% ee) under mild conditions. nih.gov By modifying the reaction conditions (increasing hydrogen pressure and base concentration), the reaction can be directed to produce the chiral 1,4-diol. nih.gov

The table below summarizes the results for the asymmetric hydrogenation of analogous aromatic γ-keto esters to the corresponding hydroxy esters using a DIPSkewphos/3-AMIQ-RuII catalyst system, illustrating the potential for high enantioselectivity in the reduction of this compound.

| Substrate (Ar group) | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Phenyl | Ethyl 4-hydroxy-4-phenylbutanoate | >99 | 99 (S) |

| 4-Methylphenyl | Ethyl 4-hydroxy-4-(p-tolyl)butanoate | >99 | 99 (S) |

| 4-Methoxyphenyl | Ethyl 4-hydroxy-4-(4-methoxyphenyl)butanoate | >99 | 99 (S) |

| 4-Chlorophenyl | Ethyl 4-(4-chlorophenyl)-4-hydroxybutanoate | >99 | 98 (S) |

| 2-Naphthyl | Ethyl 4-hydroxy-4-(naphthalen-2-yl)butanoate | >99 | 97 (S) |

Nucleophilic and Electrophilic Reactivity

The structure of this compound contains both nucleophilic and electrophilic centers, allowing it to react with a wide range of reagents. researchgate.net

Nucleophilic Reactivity: The primary source of nucleophilicity arises from the deprotonation of the α-carbons (the carbons adjacent to the carbonyl groups). The protons on the carbon at the C4 position (between the ketone and the methyl group) and the C2 position (adjacent to the ester) are acidic and can be removed by a suitable base to form a nucleophilic enolate. masterorganicchemistry.com The C4 protons are generally more acidic than the C2 protons due to the greater electron-withdrawing ability of the ketone compared to the ester.

This enolate can participate in a variety of carbon-carbon bond-forming reactions. For instance, in the presence of an alkyl halide, the enolate can undergo an Sₙ2 reaction, a process known as alkylation, to introduce a new alkyl group at the α-position. libretexts.org The enolate can also react with other carbonyl compounds in an aldol-type reaction. orgsyn.org

Electrophilic Reactivity: The molecule possesses two primary electrophilic sites: the carbonyl carbons of the ketone and the ester. The ketone carbonyl is the more electrophilic of the two and is susceptible to attack by a wide range of nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

The ester carbonyl, while less reactive, can undergo nucleophilic acyl substitution. Reactions such as hydrolysis (with acid or base) to form the corresponding carboxylic acid, transesterification (with an alcohol) to form a different ester, or amidation (with an amine) to form an amide are all characteristic reactions of the ester functional group.

Ester Hydrolysis and Transesterification Studies

The ester functional group in this compound is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions can be catalyzed by either acid or base.

Ester Hydrolysis involves the cleavage of the ester bond by water.

Acid-Catalyzed Hydrolysis : In the presence of a strong acid catalyst (e.g., H₂SO₄) and an excess of water, the ester undergoes hydrolysis to form 3-methyl-5-oxo-5-phenylvaleric acid and ethanol (B145695). The reaction is reversible, and its mechanism begins with the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of ethanol yield the carboxylic acid product. libretexts.orgdalalinstitute.com

Base-Promoted Hydrolysis (Saponification) : When treated with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH), the ester is irreversibly hydrolyzed. masterorganicchemistry.com The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group. The ethoxide, a strong base, then deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction to yield sodium 3-methyl-5-oxo-5-phenylvalerate and ethanol. libretexts.orgmasterorganicchemistry.com Subsequent acidification is required to obtain the neutral carboxylic acid.

Transesterification is the process of exchanging the ethyl group of the ester with an alkyl group from a different alcohol.

Acid-Catalyzed Transesterification : This process is mechanistically similar to acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. For example, heating the ethyl ester in a large excess of methanol (B129727) with an acid catalyst will shift the equilibrium to produce Mthis compound and ethanol.

Base-Catalyzed Transesterification : This reaction is typically initiated by an alkoxide base (e.g., sodium methoxide, NaOCH₃). The alkoxide attacks the ester carbonyl, leading to a tetrahedral intermediate. Elimination of the original ethoxide group yields the new ester. To drive the reaction to completion, the alcohol corresponding to the desired ester is often used as the solvent.

| Reaction | Conditions | Primary Organic Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, H₂O, Heat | 3-methyl-5-oxo-5-phenylvaleric acid; Ethanol |

| Base-Promoted Hydrolysis (Saponification) | 1. NaOH, H₂O, Heat 2. H₃O⁺ workup | 3-methyl-5-oxo-5-phenylvaleric acid; Ethanol |

| Acid-Catalyzed Transesterification | H⁺, CH₃OH (excess), Heat | Mthis compound; Ethanol |

| Base-Catalyzed Transesterification | NaOCH₃, CH₃OH, Heat | Mthis compound; Ethanol |

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound can undergo electrophilic aromatic substitution (EAS). The substituent attached to the ring is a -(C=O)CH₂CH(CH₃)CH₂COOCH₂CH₃ group. The carbonyl group directly attached to the aromatic ring is an electron-withdrawing group due to the electronegativity of the oxygen atom and resonance effects. This has two major consequences for the reaction:

Deactivation : The electron-withdrawing nature of the carbonyl group reduces the electron density of the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene (B151609). Harsher reaction conditions (e.g., higher temperatures or stronger catalysts) are often required.

Meta-Direction : The substituent directs incoming electrophiles primarily to the meta positions (C-3 and C-5 of the phenyl ring). This is because the resonance structures of the carbocation intermediate (the sigma complex) show that positive charge is placed at the ortho and para positions, which is destabilized by the adjacent partial positive charge on the carbonyl carbon. The meta attack avoids this unfavorable arrangement.

Common EAS reactions and their expected major products are summarized below.

| Reaction | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ethyl 3-methyl-5-(3-nitrophenyl)-5-oxovalerate |

| Bromination | Br₂, FeBr₃ | Ethyl 5-(3-bromophenyl)-3-methyl-5-oxovalerate |

| Sulfonation | Fuming H₂SO₄ | Ethyl 3-methyl-5-oxo-5-(3-sulfophenyl)valerate |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Ethyl 5-(3-acetylphenyl)-3-methyl-5-oxovalerate |

Reactions Involving the Alpha-Carbon of the Ester Group

The methylene group (-CH₂-) situated between the ester carbonyl and the C-3 methyl group is known as the alpha-carbon. The protons on this carbon are acidic (pKa ≈ 25 in esters) because the resulting conjugate base, an enolate, is stabilized by resonance delocalization of the negative charge onto the carbonyl oxygen. youtube.com While not as acidic as the protons alpha to the ketone, they can be removed by a strong base (typically an alkoxide like sodium ethoxide, NaOEt) to form a nucleophilic enolate. masterorganicchemistry.com This enolate can then participate in various carbon-carbon bond-forming reactions.

Alkylation : The enolate can react with alkyl halides (e.g., methyl iodide or benzyl (B1604629) bromide) in an Sₙ2 reaction to form a new C-C bond at the alpha-carbon. masterorganicchemistry.comjove.com To prevent side reactions like hydrolysis or transesterification, the alkoxide base used should match the alcohol portion of the ester (i.e., sodium ethoxide for an ethyl ester). youtube.com

Claisen Condensation : This reaction occurs between two ester molecules in the presence of an alkoxide base. wikipedia.orglibretexts.org One ester molecule forms an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. masterorganicchemistry.combyjus.com Subsequent elimination of an alkoxide leaving group results in the formation of a β-keto ester. organic-chemistry.orgjove.com In the case of this compound, this would be an intramolecular reaction (a Dieckmann condensation) if a second ester group were present in the molecule, or a crossed Claisen condensation if reacted with another enolizable ester.

| Reaction Type | Reagents | Product Structure |

|---|---|---|

| Enolate Formation | 1. Sodium Ethoxide (NaOEt) | Sodium this compound enolate |

| Alkylation | 1. NaOEt 2. Methyl Iodide (CH₃I) | Ethyl 2,3-dimethyl-5-oxo-5-phenylvalerate |

Rearrangement Reactions

While not a common reaction pathway under typical conditions, the bifunctional nature of this compound allows for the possibility of intramolecular rearrangements under specific, often harsh, conditions. For instance, under strongly acidic conditions, protonation of the ketone carbonyl could initiate a carbocation rearrangement.

A plausible, though hypothetical, pathway could be a Wagner-Meerwein type of rearrangement. If the ketone is protonated, the resulting oxonium ion could be in equilibrium with a tertiary carbocation at C-5. If a 1,2-hydride shift were to occur from C-4 to C-5, a new secondary carbocation would form at C-4. This could be followed by a 1,2-methanide shift of the methyl group from C-3 to C-4, generating a more stable tertiary carbocation at C-3. Subsequent reaction with a nucleophile or elimination would lead to a rearranged product. Such rearrangements are driven by the formation of a more stable carbocation intermediate and are highly dependent on the specific reaction conditions and substrate structure.

Detailed Reaction Mechanism Elucidation

Spectroscopic Probes for Mechanistic Pathway Confirmation

The elucidation of reaction mechanisms for transformations of this compound relies heavily on spectroscopic analysis to identify reactants, intermediates, and products.

Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for tracking the conversion of functional groups. For instance, during ester hydrolysis, one can monitor the disappearance of the characteristic ester C=O stretch (around 1735 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (around 1710 cm⁻¹). pearson.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR provide detailed structural information. In the alkylation of the alpha-carbon, the appearance of a new signal in the ¹H NMR spectrum corresponding to the added alkyl group, and the change of the alpha-carbon from a methylene (-CH₂-) to a methine (-CH-) group, would confirm the reaction's success. Changes in the chemical shifts of carbons near the reaction site in the ¹³C NMR spectrum provide complementary evidence.

Mass Spectrometry (MS) : MS is used to determine the molecular weight of products and can provide structural information through fragmentation patterns. The formation of 3-methyl-5-oxo-5-phenylvaleric acid via hydrolysis would be confirmed by a molecular ion peak corresponding to its molecular weight, which differs from that of the starting ester.

| Spectroscopy | Starting Material (Ester) | Product (Carboxylic Acid) |

|---|---|---|

| FT-IR (cm⁻¹) | ~1735 (Ester C=O stretch) ~1200 (C-O stretch) | ~1710 (Acid C=O stretch) ~2500-3300 (Broad O-H stretch) |

| ¹H NMR | ~4.1 ppm (quartet, -OCH₂CH₃) ~1.2 ppm (triplet, -OCH₂CH₃) | ~10-12 ppm (singlet, -COOH) Signals for -OCH₂CH₃ disappear |

| Mass Spec (m/z) | M⁺ peak at 248.3 g/mol | M⁺ peak at 220.2 g/mol |

Kinetic Studies of Key Chemical Transformations

Kinetic studies are essential for understanding reaction rates, determining the order of a reaction with respect to each reactant, and elucidating the mechanism's rate-determining step.

To determine this, experiments would be conducted by systematically varying the initial concentrations of the ester and the base while keeping other parameters, like temperature, constant. The reaction's progress can be monitored over time by:

Titration : Taking aliquots from the reaction mixture at specific time intervals, quenching the reaction, and titrating the remaining NaOH with a standard acid.

Spectroscopy : If the ester or product has a distinct UV-Vis absorption, its concentration can be monitored continuously in a spectrophotometer. oarjpublication.com

Chromatography : Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the amount of remaining ester or forming product in aliquots taken over time.

Plotting concentration versus time data allows for the determination of the reaction order and the rate constant (k). Performing these experiments at different temperatures enables the calculation of the activation energy (Ea) using the Arrhenius equation, providing further insight into the reaction mechanism. matec-conferences.org Studies on similar transesterification reactions have often found them to follow pseudo-first-order or second-order kinetics, depending on the reaction conditions, such as the molar ratio of reactants. mdpi.comunl.eduuark.edu

Ethyl 3 Methyl 5 Oxo 5 Phenylvalerate As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The utility of γ-keto esters like Ethyl 3-methyl-5-oxo-5-phenylvalerate stems from their role as key synthons in carbon-carbon bond-forming reactions. researchgate.net The presence of both a ketone and an ester functional group allows for selective chemical manipulations, making them highly valuable in multistep synthetic pathways. orgsyn.orgnih.gov

This compound is a valuable precursor for creating molecules with potential therapeutic applications. The γ-keto ester motif is a common feature in the synthesis of various biologically active compounds. For instance, derivatives of related keto esters are used to construct complex heterocyclic systems that form the core of many pharmaceutical drugs. researchgate.net The synthesis of substituted benzofuran derivatives, which have been investigated as potent antitumor agents, often involves intermediates with similar structural features. nih.gov The indole moiety, a critical subunit in many natural and synthetic molecules with significant biological activity, can also be synthesized or modified using keto ester precursors. nih.gov

Research into the synthesis of thiazolopyrimidine derivatives, which are explored for their antitumor properties, has utilized keto ester structures to build the core heterocyclic scaffold. mdpi.com Specifically, the reaction sequence often involves a Biginelli-type condensation followed by cyclization, where the keto ester component is crucial for forming the final ring system. mdpi.com

Table 1: Examples of Pharmaceutical Scaffolds Derived from Keto Ester Precursors

| Scaffold | Precursor Type | Potential Application | Reference |

| Benzodiazepine | Amino Keto Ester | Chemotherapeutic Agents | researchgate.net |

| Tetrahydrobenzofuran | Keto Ester | Antitumor Agents | nih.gov |

| Thiazolo[3,2-a]pyrimidine | Keto Ester | Antitumor Agents | mdpi.com |

| Cyclopenta[b]indole | Keto Ester | Estrogen Receptor Antagonist | nih.gov |

The structural framework of this compound is useful in model studies aimed at developing new synthetic methodologies for complex natural products. γ,δ-Unsaturated β-keto esters, which are structurally related, have been employed in the development of asymmetric peroxidation methods. nih.gov These reactions can produce chiral 1,2-dioxolanes, a structural motif present in various bioactive natural products. nih.gov The ability to control the stereochemistry at specific carbon centers is a central challenge in natural product synthesis, and keto esters provide a versatile platform for exploring such transformations. nih.gov

The reactivity of the organometallic intermediates generated from γ-keto esters can be harnessed to introduce additional functional groups with high diastereocontrol, which is essential for building the complex stereochemical arrays found in nature. orgsyn.org

Cyclization Reactions for Novel Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an ideal substrate for cyclization reactions, leading to the formation of diverse heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry and materials science.

Annelation, the process of building a new ring onto an existing one, is a powerful strategy in organic synthesis. Keto esters can participate in reactions that lead to fused ring systems. For example, the synthesis of pyrazolo[1,5-a]thieno[2,3-e]pyrimidine derivatives, a class of fused heterocycles, involves the cyclization of precursors derived from keto esters. nih.gov These reactions often proceed through an initial condensation followed by an intramolecular cyclization to yield the final annelated product.

The synthesis of various fused-ring systems can be achieved using γ-keto esters as starting materials. One notable example is the construction of thiazolo[3,2-a]pyrimidines. mdpi.com In a documented synthesis, a related keto ester is used in a multi-component reaction to first form a dihydropyrimidine-2-thione, which then undergoes condensation with an alkylating agent to yield the fused thiazolopyrimidine structure. mdpi.com

Similarly, the synthesis of fused iridapyrroles, which are aromatic metallacycles, has been accomplished through the ortho-metallation of N-lithiated imines followed by intramolecular C-H activation, a strategy that could be adapted for complex keto esters. nih.gov Research has also demonstrated the ability of ortho-quinone methide intermediates to undergo Diels-Alder reactions to create fused-ring flavonoid systems. researchgate.net

Table 2: Fused Heterocyclic Systems Synthesized via Keto Ester Cyclization

| Fused Ring System | Synthetic Approach | Key Features | Reference |

| Thiazolo[3,2-a]pyrimidine | Biginelli Condensation & Cyclization | Racemic mixture, potential for chiral separation | mdpi.com |

| Pyrazolo[1,5-a]thieno[2,3-c]pyrimidine | Condensation & Cyclization | Novel scaffold containing a thiophene ring | nih.gov |

| Fused Iridapyrroles | Ortho-metallation & C-H Activation | Formation of aromatic metallacycles | nih.gov |

| Fused-Ring Flavonoids | Inverse Electron-Demand Diels-Alder | Highly regioselective cycloaddition | researchgate.net |

Precursor for Advanced Materials and Specialty Chemicals

While extensively utilized as an intermediate in the synthesis of discrete molecules for pharmaceuticals, the application of this compound as a direct precursor for advanced materials is less documented. However, its functional groups—the ester, ketone, and phenyl ring—offer potential for incorporation into polymers or specialty chemicals. The ester group could be used for polymerization reactions, such as transesterification, to create polyesters. The ketone functionality provides a handle for further chemical modification or for creating cross-linked materials. The phenyl group can enhance the thermal stability and modify the optical properties of a material. Related compounds are used in the fragrance industry, suggesting a potential role for this compound or its derivatives as specialty chemicals in this sector. thegoodscentscompany.com

Advanced Spectroscopic Characterization in Synthetic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional (1D) NMR, including proton (¹H) and carbon-13 (¹³C) spectroscopy, serves as the primary method for the initial structural analysis and purity verification of Ethyl 3-methyl-5-oxo-5-phenylvalerate.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the predicted ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment. The ethyl ester group would show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, arising from coupling with each other. The protons on the aliphatic chain and the methyl group attached to it would appear in the upfield region, with their multiplicity determined by the number of neighboring protons. The aromatic protons of the phenyl group would resonate in the downfield region, typically between 7 and 8 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include those for the two carbonyl carbons (one for the ketone and one for the ester), which are expected to appear in the highly deshielded region of the spectrum. The carbons of the phenyl ring would also resonate at downfield chemical shifts, while the aliphatic and ethyl ester carbons would be found in the more shielded, upfield region.

Predicted NMR Data for this compound

The following data is predicted and serves as a reference for expected spectral features.

| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |

| Ethyl -CH₃ | ~1.2 ppm (triplet) | ~14 ppm |

| Ethyl -CH₂- | ~4.1 ppm (quartet) | ~60 ppm |

| C3-CH₃ | ~1.1 ppm (doublet) | ~20 ppm |

| C2-H₂ | ~2.5 ppm (multiplet) | ~45 ppm |

| C3-H | ~2.8 ppm (multiplet) | ~35 ppm |

| C4-H₂ | ~3.2 ppm (multiplet) | ~50 ppm |

| Phenyl H (ortho, meta) | ~7.4-7.6 ppm (multiplet) | ~128 ppm |

| Phenyl H (para) | ~7.9 ppm (multiplet) | ~133 ppm |

| Phenyl C (ipso) | - | ~137 ppm |

| Ester C=O | - | ~172 ppm |

| Ketone C=O | - | ~198 ppm |

For unambiguous structural assignment, especially in complex molecules, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show correlations between the ethyl group's methyl and methylene protons. It would also map the connectivity of the aliphatic backbone, showing correlations from the C2 protons to the C3 proton, and from the C3 proton to both its attached methyl group and the C4 protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons to which they are attached (one-bond C-H correlations). This would allow for the definitive assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying longer-range couplings between protons and carbons (typically over two to three bonds). Key HMBC correlations for confirming the structure of this compound would include:

Correlations from the C4 protons to the ketone carbonyl carbon and the ipso-carbon of the phenyl ring.

Correlations from the C2 protons to the ester carbonyl carbon.

Correlations from the ethyl methylene protons to the ester carbonyl carbon.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, with the molecular formula C₁₄H₁₈O₃, the calculated exact mass is 234.1256 g/mol . webqc.orgbiochemcalc.comsisweb.commissouri.edustolaf.edu An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Predicted Fragmentation Pattern for this compound

The fragmentation patterns are predicted based on the known behavior of phenyl ketones and ethyl esters.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 234 | [C₁₄H₁₈O₃]⁺ | Molecular Ion (M⁺) |

| 189 | [C₁₂H₁₃O₂]⁺ | Loss of the ethoxy radical (•OCH₂CH₃) from the ester. |

| 120 | [C₈H₈O]⁺ | Cleavage between C4 and C5, retaining the benzoyl portion. |

| 105 | [C₇H₅O]⁺ | Alpha-cleavage of the ketone, forming the benzoyl cation. |

| 77 | [C₆H₅]⁺ | Loss of carbon monoxide (CO) from the benzoyl cation. |

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. guidechem.com In synthetic research, GC-MS is an invaluable tool for monitoring the progress of a reaction. By taking aliquots from the reaction mixture over time, one can track the disappearance of starting materials and the appearance of the product, this compound, which would be identified by its specific retention time and mass spectrum. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy techniques provide complementary information about the functional groups and conjugated systems within a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying the presence of specific functional groups. For a β-keto ester like this compound, the IR spectrum is expected to show two distinct carbonyl (C=O) stretching absorptions due to the ketone and ester moieties. spcmc.ac.inacs.org The ketone carbonyl will likely absorb at a lower wavenumber due to conjugation with the phenyl ring. pg.edu.pl

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (sp³ aliphatic) | 2850-3000 | Medium-Strong |

| C-H (aromatic) | 3000-3100 | Medium-Weak |

| C=O (ester) | ~1735-1750 | Strong |

| C=O (aryl ketone) | ~1685-1700 | Strong |

| C=C (aromatic) | ~1450-1600 | Medium-Weak |

| C-O (ester) | ~1150-1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. uobabylon.edu.iq This technique is primarily used to study molecules with conjugated systems or chromophores. The phenyl ketone group in this compound constitutes a significant chromophore. It is expected to exhibit a strong π → π* transition at a shorter wavelength and a weaker, longer-wavelength n → π* transition, which is characteristic of carbonyl compounds. msu.edumasterorganicchemistry.com The exact position of these absorption maxima can be influenced by the solvent polarity.

Stereochemical Aspects and Asymmetric Synthesis

Diastereoselective Transformations of Ethyl 3-methyl-5-oxo-5-phenylvalerate

The presence of a stereocenter at the C3 position (bearing the methyl group) influences the stereochemical outcome of reactions at other positions, such as the C5 ketone. Diastereoselective transformations aim to control the formation of new stereocenters relative to the existing one, leading to a preference for one diastereomer over others.

A key diastereoselective transformation is the reduction of the ketone group. The reduction of the carbonyl can create a new stereocenter at C5, resulting in diastereomeric alcohols. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio (dr) of the product. For instance, in reactions involving similar β-keto esters, the reduction of the ketone functionality with a non-coordinating borohydride (B1222165) can proceed with high diastereoselectivity. nsf.gov This selectivity arises from the steric influence of the pre-existing chiral center at the β-position, which directs the incoming hydride to one face of the carbonyl group over the other.

Table 1: Example of Diastereoselective Ketone Reduction in a β-Keto Ester System Data based on analogous structures described in the literature. nsf.gov

| Reactant | Reagent | Product | Diastereomeric Ratio (dr) |

| Adduct of β-keto ester | NaBH₄ | β-hydroxy ester | >20:1 |

This high level of control is fundamental in multi-step syntheses where the relative stereochemistry of functional groups must be precisely established.

Enantioselective Synthesis and Derivatization

Enantioselective synthesis focuses on producing a specific enantiomer of a chiral molecule. For this compound, this typically involves the asymmetric reduction of the prochiral ketone or the enantioselective construction of the carbon skeleton.

The development of chiral catalysts is central to modern asymmetric synthesis. These catalysts create a chiral environment that forces a reaction to proceed along a pathway favoring one enantiomer.

Transition-Metal Catalysis : Chiral transition-metal complexes are widely used for the asymmetric hydrogenation and transfer hydrogenation of ketones. mdpi.com Catalysts based on metals like ruthenium, rhodium, and iridium, combined with chiral ligands (e.g., chiral diamines or phosphines), can effectively reduce the ketone in δ-ketoesters to the corresponding chiral alcohol with high enantioselectivity. mdpi.com The catalyst's chiral scaffold interacts with the substrate in a way that blocks one approach to the carbonyl group, leading to a highly enantioenriched product.

Organocatalysis : Chiral organic molecules can also serve as catalysts. For instance, chiral Brønsted acids have been used to catalyze asymmetric Mannich-type reactions to produce δ-amino-β-ketoesters in excellent yields and enantioselectivities. researchgate.net Similarly, chiral organocatalysts are employed in Michael additions to generate enantioenriched β-keto esters, establishing the initial stereocenter with high fidelity. nsf.gov

Biocatalysis has emerged as a powerful and "green" tool for asymmetric synthesis. nih.gov The use of whole-cell biocatalysts, such as bacteria, fungi, or yeast, offers several advantages over isolated enzymes, including the elimination of costly enzyme purification and the presence of endogenous systems for cofactor regeneration. almacgroup.commdpi.com

For δ-ketoesters like this compound, the most common biocatalytic transformation is the enantioselective reduction of the ketone. A screening of various microorganisms can identify stereocomplementary catalysts capable of producing either the (R)- or (S)-alcohol with high enantiomeric excess (ee). researchgate.net This approach was successfully demonstrated for the structurally similar compound, ethyl 3-oxo-5-phenylpentanoate, where different microbial strains yielded opposite enantiomers of the corresponding hydroxy ester in excellent purity. researchgate.net

The success of these bioreductions is often enhanced by adding a co-substrate like glucose or isopropanol, which the cell's metabolic machinery uses to regenerate the NAD(P)H cofactor required by the reductase enzymes. nih.govalmacgroup.com

Table 2: Stereocomplementary Whole-Cell Bioreduction of a Prochiral Ketoester Data based on the reduction of the analogous ethyl 3-oxo-5-phenylpentanoate. researchgate.net

| Biocatalyst (Microorganism) | Product Configuration | Enantiomeric Excess (ee) |

| Strain A | (S)-alcohol | >99% |

| Strain B | (R)-alcohol | >99% |

Furthermore, engineered carbonyl reductases can be used for the asymmetric synthesis of chiral δ-lactones from δ-ketoacids or esters, demonstrating the versatility of biocatalytic methods. rsc.org

Methodologies for Absolute and Relative Configuration Determination

Determining the precise three-dimensional arrangement of atoms—the absolute and relative configuration—of the synthesized chiral molecules is essential. ucalgary.ca

Absolute Configuration : This refers to the exact spatial arrangement of groups at a stereogenic center, typically assigned as (R) or (S). libretexts.org

X-Ray Crystallography : This is the most definitive method for determining absolute configuration. If a single crystal of a compound or its derivative can be grown, X-ray diffraction analysis provides an unambiguous structural elucidation. This technique has been used to assign the absolute stereochemistry of hydroxyl derivatives of β-keto esters. nsf.gov

Relative Configuration : This describes the stereochemical relationship between two or more stereocenters within the same molecule (e.g., cis vs. trans, or syn vs. anti). ucalgary.calibretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for determining relative stereochemistry. thieme-connect.de By analyzing coupling constants (³J values) between protons on adjacent carbons, the dihedral angle can be inferred, providing insight into the relative arrangement of substituents. Advanced techniques like the Nuclear Overhauser Effect (NOE) can reveal through-space proximity between atoms, helping to establish their relative positions in the molecule.

Chemical Correlation : The configuration of a new compound can be determined by chemically converting it to a compound of known absolute configuration, or vice versa, through reactions where the stereochemistry at the chiral center is not altered. ucalgary.ca Another approach involves derivatizing the molecule with a chiral reagent of known configuration to form diastereomers. These diastereomers will have different physical properties, including distinct NMR spectra, which can be analyzed to deduce the configuration of the original molecule. acs.org

Theoretical and Computational Studies on Ethyl 3 Methyl 5 Oxo 5 Phenylvalerate

Quantum Chemical Calculations for Reaction Pathway Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms and predicting the feasibility of synthetic routes. nih.govrsc.org For a molecule like Ethyl 3-methyl-5-oxo-5-phenylvalerate, computational methods can be instrumental in mapping out the potential energy surface for its synthesis, for instance, through a Michael addition reaction.

One plausible synthetic route to γ-keto esters is the Michael addition of an enolate to an α,β-unsaturated ketone. DFT calculations can model this reaction by identifying the transition states and intermediates involved. rsc.org By calculating the Gibbs free energy of activation (ΔG‡), chemists can predict the kinetic viability of the proposed pathway. For example, in the organocatalytic Michael addition of aldehydes to 2-furanones, DFT calculations have been used to explain the high stereoselectivity by identifying the rate-determining step, which was found to be the protonation of an anionic intermediate. rsc.org

A hypothetical reaction pathway for the formation of a related γ-keto ester could be computationally modeled to yield data similar to that presented in Table 1. Such calculations would involve optimizing the geometries of reactants, transition states, and products to determine their relative energies.

Table 1: Hypothetical Calculated Energies for a Michael Addition Reaction Pathway

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Separated enolate and α,β-unsaturated ketone | 0.0 |

| TS1 | First transition state (C-C bond formation) | +15.2 |

| Intermediate | Enolate adduct | -5.8 |

| TS2 | Second transition state (protonation) | +12.5 |

Note: This data is illustrative and based on typical values for Michael addition reactions.

Furthermore, computational studies on the zinc carbenoid-mediated homologation of β-keto esters to γ-keto esters have provided mechanistic insights, suggesting the intermediacy of a donor-acceptor cyclopropane. orgsyn.orgorganic-chemistry.org Quantum chemical calculations can validate such proposed mechanisms by evaluating the energy barriers for each step, including enolate formation, cyclopropanation, and fragmentation to the final product. orgsyn.org

Molecular Modeling for Conformational Analysis and Reactivity Prediction

The three-dimensional structure of this compound, which possesses multiple rotatable bonds, dictates its physical properties and chemical reactivity. Molecular modeling techniques, ranging from molecular mechanics to higher-level quantum chemical methods, are employed to perform conformational analysis and identify the most stable conformers. nih.govmdpi.com

For flexible molecules like keto esters, a systematic conformational search is necessary to locate all low-energy minima on the potential energy surface. nih.gov The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, which is crucial for understanding the molecule's behavior in solution. A conformational analysis of a model β-keto ester, for instance, identified three stable conformations, with the minimal energy conformation being used for subsequent reactivity studies. nih.govmdpi.com

The conformation of the catalyst and substrate can significantly influence the stereoselectivity of a reaction. nih.gov Computational and spectroscopic techniques have been used to investigate how the reaction medium influences the chiral induction process in organocatalyzed reactions of γ,δ-unsaturated β-keto esters. nih.gov For this compound, key dihedral angles would include those around the Cα-Cβ and Cβ-Cγ bonds, which determine the spatial relationship between the methyl, phenyl, and ester groups.

Table 2: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (Cα-Cβ-Cγ-C=O) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| A | 65 | 0.0 | 65.1 |

| B | 175 | 0.8 | 20.3 |

Note: This data is hypothetical and serves to illustrate the output of a typical conformational analysis.

Once the predominant conformers are identified, their electronic properties can be analyzed to predict reactivity. Descriptors derived from conceptual DFT, such as molecular hardness and global electrophilicity, can indicate the susceptibility of the molecule to nucleophilic or electrophilic attack. nih.govmdpi.com For this compound, the carbonyl carbons of the ketone and ester moieties would be the primary electrophilic sites.

In Silico Design of Novel Transformations and Catalysts

Computational chemistry plays a pivotal role in the in silico design of novel chemical reactions and catalysts. researchgate.net By understanding the mechanism of a known reaction, new catalysts can be designed to improve its efficiency, selectivity, or scope.

For example, in the asymmetric hydrogenation of β-ketoesters, DFT calculations have been used to elucidate the origin of stereoselectivity. rsc.org By modeling the transition states between the substrate and a chiral iridium catalyst, researchers identified that attractive C-H/π interactions and steric repulsion are key factors in determining the stereochemical outcome. rsc.org This knowledge can guide the design of new ligands to enhance these effects and achieve higher enantioselectivity.

Similarly, the development of organocatalysts for the functionalization of keto esters has been aided by computational studies. nih.govdoaj.org In silico screening of potential catalysts can be performed to predict their effectiveness before undertaking laborious experimental synthesis and testing. For this compound, one could envision the design of a catalyst for the stereoselective reduction of the ketone functionality. Computational docking and transition state modeling could be used to predict which catalyst would provide the highest enantiomeric excess.

Table 3: Representative Catalyst Performance in Asymmetric Hydrogenation of a Prochiral Ketone

| Catalyst | Ligand | Solvent | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Ru(BINAP)Cl₂ | (S)-BINAP | Methanol (B129727) | 95 | 92 |

| Ir-SpiroPAP | (R)-SpiroPAP | Ethanol (B145695) | 99 | >99 |

Note: This data is compiled from literature on asymmetric ketone reductions and is for illustrative purposes. rsc.orgwikipedia.orgnih.gov

Future Research Avenues and Emerging Trends

Exploration of Unconventional Synthetic Pathways

While classical methods for the synthesis of β-keto esters are well-established, ongoing research seeks to develop novel and more efficient synthetic routes. These efforts are focused on improving atom economy, reducing step counts, and accessing new chemical space. Unconventional strategies such as C-H bond activation, novel carbon-carbon bond formations, and innovative cleavage reactions represent promising frontiers.

Detailed Research Findings:

C-C Bond Activation: A significant challenge in organic synthesis is the selective activation of typically inert carbon-carbon bonds. nih.gov Recent progress has demonstrated that C-C bond cleavage can be a viable strategy for molecular construction. nih.gov For instance, methods involving the Brønsted acid-catalyzed C-C bond cleavage of 1,3-dicarbonyl compounds could be adapted to serve as a novel approach for the α-alkylation of ketones, providing a new retrosynthetic disconnection for molecules like Ethyl 3-methyl-5-oxo-5-phenylvalerate. nih.gov Similarly, transition-metal-catalyzed C(CO)–C(alkyl) bond cleavage in common ketones to form esters presents another innovative route. acs.org Exploring the application of inexpensive copper catalysts for aerobic oxidative esterification could provide a practical and green alternative to traditional methods. acs.org

Organocatalysis: The field of organocatalysis continues to provide new methods for asymmetric C-C bond formation. researchgate.net Future research could explore novel organocatalytic Michael additions or other conjugate additions using newly designed chiral catalysts to improve the enantioselectivity and efficiency of the synthesis of chiral variants of the target molecule.

Radical Reactions: The use of radical intermediates in synthesis is another expanding area. Strategies involving the cleavage of C-C bonds in precursors like ketoxime esters to generate carbon-centered radicals could be harnessed. mdpi.com These radicals could then participate in additions to suitable acceptors, offering a completely different approach to constructing the valerate (B167501) backbone.

| Synthetic Pathway | Description | Potential Advantages | Key Research Area |

|---|---|---|---|

| C-C Bond Activation/Cleavage | Utilizes transition metal or acid catalysis to cleave existing C-C bonds in precursors to form new bonds and functional groups. nih.govacs.org | Offers novel retrosynthetic disconnections and the use of readily available starting materials. | Development of selective catalysts for specific C-C bond cleavage. |

| Advanced Organocatalysis | Employs small organic molecules as catalysts to promote asymmetric C-C bond formation. researchgate.net | Avoids toxic metals, often provides high enantioselectivity, and uses milder reaction conditions. | Design of new chiral catalysts for improved reactivity and selectivity. |

| Radical-Mediated Synthesis | Generates carbon-centered radicals from precursors (e.g., oxime esters) which then form new C-C bonds. mdpi.com | Can form bonds that are challenging via traditional ionic pathways; high functional group tolerance. | Control of radical reactivity and selectivity in complex molecules. |

Application of Machine Learning in Reaction Prediction and Optimization

Detailed Research Findings:

Reaction Outcome Prediction: Machine learning models, particularly neural networks, can be trained on large reaction databases to predict the major product of a given set of reactants and reagents. acs.orgresearchgate.net For the synthesis of this compound, an ML model could predict the yield and potential side products under various conditions, saving significant experimental time and resources. nih.gov

Condition Optimization: AI algorithms can navigate the complex, high-dimensional space of reaction parameters (temperature, solvent, catalyst, concentration) to find the global optimum for a desired outcome like yield or selectivity. nih.govacs.org This data-driven approach is often more efficient than traditional one-variable-at-a-time optimization. beilstein-journals.org By training a model on data from similar Michael additions, researchers could rapidly identify the ideal conditions for synthesizing the target molecule with high efficiency. acs.org

Retrosynthesis and Pathway Discovery: Advanced AI tools are now capable of performing retrosynthetic analysis, proposing step-by-step pathways to a target molecule from available starting materials. researchgate.netcas.org The power of these tools lies in their ability to identify non-intuitive or novel synthetic routes that a human chemist might overlook, potentially leading to more efficient or sustainable syntheses. wiley.com

| Machine Learning Application | Description | Impact on Synthesis of this compound |

|---|---|---|

| Reaction Prediction | Uses trained models to predict the most likely product(s) and yield of a chemical reaction. acs.org | Reduces failed experiments by forecasting the success of a planned synthetic step under specific conditions. |

| Condition Optimization | Employs algorithms to systematically explore and identify the optimal set of reaction conditions (e.g., catalyst, solvent, temperature). nih.govacs.org | Maximizes yield and purity while minimizing reaction time and resource consumption. |

| Automated Retrosynthesis | Generates potential synthetic routes by working backward from the target molecule. researchgate.net | Accelerates the discovery of novel, efficient, and potentially more sustainable synthetic pathways. |

Sustainable Synthesis and Catalysis Development

In line with the principles of green chemistry, a major trend in modern organic synthesis is the development of more environmentally benign and sustainable processes. multiresearchjournal.com This involves the use of non-toxic reagents, renewable starting materials, energy-efficient conditions, and advanced catalytic systems.

Detailed Research Findings:

Green Catalysis: Research is focused on replacing traditional catalysts, which may be based on precious or toxic metals, with more sustainable alternatives. This includes the use of earth-abundant metal catalysts (e.g., iron, copper), organocatalysts, and biocatalysts. acs.org For the synthesis of β-keto esters, lipase-catalyzed transesterification under mild, solvent-free conditions has been shown to be a viable and green alternative. google.com

Solvent-Free and Alternative Solvents: Efforts are being made to reduce or eliminate the use of volatile organic solvents. Mechanochemistry, where reactions are induced by mechanical force in a ball mill, is one such solvent-free approach. multiresearchjournal.com The use of water as a reaction medium is another highly desirable green approach.

Renewable Feedstocks: A long-term goal is to move away from petrochemical-based starting materials. Research into converting biomass-derived platform molecules into valuable chemical intermediates like β-keto esters is an active area. For example, fatty acids from renewable resources can be used as precursors for the synthesis of certain β-keto esters. rsc.org

| Sustainable Approach | Description | Potential Benefit |

|---|---|---|

| Biocatalysis | Using enzymes (e.g., lipases) to catalyze reactions. google.com | High selectivity, mild conditions, biodegradable catalysts. |

| Earth-Abundant Metal Catalysis | Employing catalysts based on common metals like iron or copper instead of precious metals. acs.org | Lower cost, reduced toxicity, and greater availability. |

| Solvent-Free Reactions | Conducting reactions without a solvent, for example, using mechanochemistry or neat conditions. multiresearchjournal.comresearchgate.net | Eliminates solvent waste, simplifies purification, and reduces environmental impact. |

| Use of Renewable Feedstocks | Synthesizing chemicals from biomass-derived materials instead of petroleum. rsc.org | Reduces reliance on fossil fuels and improves the overall lifecycle of the product. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow manufacturing is a transformative trend in the chemical and pharmaceutical industries. acs.orgchemicalindustryjournal.co.uk Flow chemistry, combined with robotic automation, offers unprecedented control, efficiency, and safety for chemical synthesis. chemspeed.comdrugtargetreview.com

Detailed Research Findings:

Flow Chemistry: Performing reactions in a continuous flow reactor instead of a batch flask offers numerous advantages, including superior heat and mass transfer, precise control over reaction time, and enhanced safety, particularly for highly exothermic or hazardous reactions. chemicalindustryjournal.co.uknih.gov The synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a key application area for flow chemistry. acs.orgamt.uk A multi-step synthesis could be "telescoped" into a single continuous process, eliminating the need for isolating and purifying intermediates. bohrium.com

Automated Synthesis Platforms: Robotic platforms can now perform the entire workflow of a chemical synthesis, from reagent preparation and reaction execution to analysis and purification, with minimal human intervention. chemspeed.comsigmaaldrich.comresearchgate.net These systems can run large numbers of experiments in parallel for high-throughput screening and optimization. beilstein-journals.org

Closed-Loop Optimization: The ultimate goal is the integration of AI with automated flow chemistry platforms. drugtargetreview.com In such a "closed-loop" or "self-driving" laboratory, an AI algorithm would design an experiment, the robotic system would execute it, analytical tools would measure the outcome, and the AI would use this new data to design the next, improved experiment, rapidly converging on the optimal synthetic protocol. nso-journal.orgbeilstein-journals.org This approach promises to dramatically accelerate the discovery and development of new molecules and synthetic processes. wiley.comdrugtargetreview.com

| Technology | Key Features | Advantages for Synthesis |

|---|---|---|

| Flow Chemistry | Reagents are continuously pumped through a reactor. chemicalindustryjournal.co.uk | Enhanced safety, better temperature control, easy scalability, potential for process telescoping. acs.orgbohrium.com |

| Automated Synthesis | Robotic systems handle reagent dispensing, reaction setup, and workup. chemspeed.comsigmaaldrich.com | High throughput, improved reproducibility, reduced human error, frees up researchers for creative tasks. researchgate.net |

| Integrated/Closed-Loop Platforms | Combines AI-driven experimental design with robotic execution and analysis. beilstein-journals.orgdrugtargetreview.com | Autonomous reaction optimization, accelerated discovery cycles, efficient exploration of reaction space. nso-journal.org |

Q & A

Basic Research Questions

Q. How can the synthesis of Ethyl 3-methyl-5-oxo-5-phenylvalerate be optimized for high yield and purity?

- Methodological Answer : The synthesis can be optimized using a two-step approach: (1) condensation of 3-methyl-5-oxo-5-phenylpentanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ester, followed by (2) purification via fractional crystallization or column chromatography. Reaction conditions (temperature, solvent polarity, and catalyst concentration) should be systematically varied to maximize yield. Purity can be confirmed using HPLC with a C18 column and UV detection at 254 nm .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the ester group (δ ~4.2 ppm for -OCH₂CH₃ in -NMR) and ketone functionality (δ ~200–210 ppm in -NMR).

- IR : Identify carbonyl stretches (C=O of ester at ~1740 cm⁻¹ and ketone at ~1710 cm⁻¹).

- Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks and fragmentation patterns.

- X-ray crystallography (if crystalline) resolves bond lengths and angles .

Q. How can hydrogen-bonding interactions in the crystal structure of this compound be analyzed?

- Methodological Answer : Apply graph set analysis (GSA) as described by Bernstein et al. to classify hydrogen bonds into motifs like (donor-acceptor chains) or (ring motifs). Use software like Mercury to visualize interactions and calculate geometric parameters (distance, angle). Crystallographic data refinement via SHELXL ensures accurate hydrogen atom positioning .

Advanced Research Questions

Q. How can discrepancies in crystallographic data for this compound be resolved?

- Methodological Answer : Discrepancies (e.g., bond length variations >0.02 Å) may arise from thermal motion or disorder. Refine data using SHELXL with anisotropic displacement parameters and Twinning Law analysis. Validate results against simulated powder XRD patterns to confirm phase purity. Cross-check with DFT-optimized geometries (e.g., Gaussian09) for electronic consistency .

Q. What computational methods predict the reactivity of the ketone and ester groups in this compound?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces (EPS) and localize electrophilic/nucleophilic sites. Use Fukui indices (, ) to predict regioselectivity in reactions (e.g., nucleophilic attack at the ketone). Compare with experimental kinetic data (e.g., hydrolysis rates under acidic/basic conditions) .

Q. How can solvent effects influence the compound’s conformational stability in solution?

- Methodological Answer : Conduct variable-temperature -NMR in deuterated solvents (DMSO-d₆, CDCl₃) to observe rotamer populations. Calculate energy barriers using Eyring plots. Molecular dynamics simulations (MD, AMBER force field) can model solvent interactions and predict dominant conformers .

Q. What strategies mitigate systematic errors in quantifying trace impurities during synthesis?

- Methodological Answer : Implement a quality-by-design (QbD) approach:

- Use orthogonal methods (e.g., GC-MS for volatile impurities, LC-MS for non-volatiles).

- Validate limits of detection (LOD) via calibration curves with spiked standards.

- Apply statistical process control (SPC) to monitor batch-to-batch variability .

Data Presentation and Reproducibility

Q. How should crystallographic data for this compound be reported to ensure reproducibility?

- Methodological Answer : Include CIF files with full refinement details (R factors, residual density maps) and deposit in the Cambridge Structural Database (CSD). Use ORTEP-3 to generate thermal ellipsoid plots, ensuring atomic displacement parameters are annotated. Document twinning or disorder corrections applied during SHELXL refinement .

Q. What statistical methods are appropriate for analyzing reaction yield data across multiple trials?

- Methodological Answer : Perform ANOVA to assess significance of variables (e.g., temperature, catalyst). Use Tukey’s HSD post-hoc test for pairwise comparisons. Report confidence intervals (95%) and standard deviations. For non-normal distributions, apply Kruskal-Wallis tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |